6-Bromo-5-fluoro-1,3-benzoxazole
Overview
Description
6-Bromo-5-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, with bromine and fluorine substituents at the 6th and 5th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate brominated and fluorinated precursors. One common method includes the reaction of 2-aminophenol with 5-bromo-2-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is refluxed for several hours to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: The benzoxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield 6-methoxy-5-fluoro-1,3-benzoxazole, while oxidation can produce this compound-2-carboxylic acid .
Scientific Research Applications
6-Bromo-5-fluoro-1,3-benzoxazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals with antimicrobial, antifungal, and anticancer activities.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
5-Bromo-6-fluoro-1,3-benzoxazole: A positional isomer with bromine and fluorine substituents at different positions.
6-Chloro-5-fluoro-1,3-benzoxazole: A similar compound with a chlorine atom instead of bromine.
6-Bromo-5-methyl-1,3-benzoxazole: A derivative with a methyl group instead of fluorine.
Uniqueness: 6-Bromo-5-fluoro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
6-bromo-5-fluoro-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNALUVCEHJGIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)OC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306328 | |
Record name | Benzoxazole, 6-bromo-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823865-49-1 | |
Record name | Benzoxazole, 6-bromo-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823865-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 6-bromo-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.